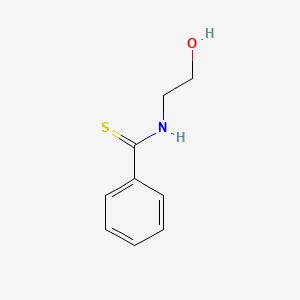

N-(2-hydroxyethyl)benzenecarbothioamide

Description

BenchChem offers high-quality N-(2-hydroxyethyl)benzenecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)benzenecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxyethyl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCDFYMCVUIDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

CAS number for N-(2-hydroxyethyl)benzenecarbothioamide

An In-Depth Technical Guide to N-(2-hydroxyethyl)benzenecarbothioamide: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of N-(2-hydroxyethyl)benzenecarbothioamide, a molecule of interest within the broader, pharmacologically significant class of thioamides. While a specific CAS number for this compound is not prominently listed in major chemical databases, indicating it is not a widely commercialized substance, its synthesis and properties can be confidently extrapolated from well-established principles of organic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and actionable protocols based on authoritative literature concerning the thioamide functional group.

Introduction: The Thioamide Scaffold in Modern Drug Discovery

The thioamide functional group, a bioisostere of the ubiquitous amide bond, has garnered significant attention in medicinal chemistry for its unique physicochemical properties that can favorably modulate the biological activity and pharmacokinetic profiles of drug candidates.[1][2] By replacing the carbonyl oxygen of an amide with a larger, more polarizable sulfur atom, distinct changes in bond lengths, electronic properties, and hydrogen-bonding capabilities are introduced.[1][3] These alterations can lead to enhanced metabolic stability, improved cell permeability, and novel target interactions.[1][2]

Thioamide-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][4] Notably, drugs like ethionamide are used in the treatment of tuberculosis, while others, such as methimazole and propylthiouracil, are employed to manage hyperthyroidism by inhibiting thyroid peroxidase.[5][6][7] N-(2-hydroxyethyl)benzenecarbothioamide represents a simple yet compelling scaffold within this class, combining the thioamide moiety with a hydroxyl group that can participate in hydrogen bonding or serve as a point for further chemical modification. This guide will explore its synthesis, expected characteristics, and potential therapeutic applications.

Synthesis of N-(2-hydroxyethyl)benzenecarbothioamide

The most direct and widely employed method for the synthesis of N-substituted thioamides is the thionation of the corresponding amide precursor. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the preeminent reagent for this transformation due to its mild reaction conditions, high yields, and tolerance of various functional groups.[8][9]

Proposed Synthetic Pathway

The synthesis proceeds in two main stages: first, the preparation of the amide precursor, N-(2-hydroxyethyl)benzamide, followed by its thionation to yield the target thioamide.

Caption: Proposed two-step synthesis of N-(2-hydroxyethyl)benzenecarbothioamide.

Detailed Experimental Protocol: Thionation with Lawesson's Reagent

This protocol is a generalized procedure based on established methods for the thionation of amides.[8][10] Optimization may be required for this specific substrate.

Materials:

-

N-(2-hydroxyethyl)benzamide (1 equivalent)

-

Lawesson's Reagent (0.5-0.6 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxyethyl)benzamide in anhydrous THF or toluene (approx. 10-20 mL per gram of amide).

-

Reagent Addition: Add Lawesson's reagent to the solution in one portion. The molar ratio of amide to Lawesson's reagent is typically 2:1.[10]

-

Reaction: Stir the mixture at room temperature or heat to reflux (60-80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can range from 30 minutes to several hours.[10]

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude thioamide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2-hydroxyethyl)benzenecarbothioamide.

Safety Note: Thionation reactions involving Lawesson's reagent can produce foul-smelling and toxic byproducts, including hydrogen sulfide.[8] This procedure must be performed in a well-ventilated fume hood.

Mechanism of Thionation

The thionation of an amide with Lawesson's reagent is believed to proceed through a mechanism analogous to the Wittig reaction.[8][11] The dimeric Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide monomer. This monomer undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion, driven by the formation of a highly stable phosphorus-oxygen double bond, to yield the desired thioamide.[8][11]

Caption: Mechanism of amide thionation using Lawesson's reagent.

Physicochemical and Spectroscopic Properties

The properties of N-(2-hydroxyethyl)benzenecarbothioamide are dictated by the thioamide functional group. The following tables summarize the expected properties based on established data for this class of compounds.[1][3]

Table 1: Predicted Physicochemical Properties

| Property | Expected Characteristic | Rationale and Reference |

| Molecular Formula | C₉H₁₁NOS | Based on structure |

| Molecular Weight | 181.25 g/mol | Based on structure |

| Physical State | Likely a crystalline solid | Common for thioamides |

| Solubility | Soluble in polar organic solvents (e.g., THF, Acetone, DMSO) | Common for polar organic molecules |

| Hydrogen Bonding | Stronger H-bond donor, weaker acceptor than the amide analog | The N-H proton is more acidic in thioamides.[1] |

| Lipophilicity (LogP) | Higher than the corresponding amide | Sulfur is less electronegative and more polarizable than oxygen, increasing lipophilicity.[3] |

| C=S Bond Length | ~1.71 Å | Significantly longer than a C=O bond (~1.23 Å) due to the larger van der Waals radius of sulfur.[3] |

Table 2: Expected Spectroscopic Data

| Technique | Expected Signature | Rationale and Reference |

| ¹H NMR | N-H proton signal will be downfield (δ > 8 ppm), likely broad. | The thioamide N-H is deshielded. |

| ¹³C NMR | Thiocarbonyl (C=S) carbon signal will be significantly downfield (δ ~190-210 ppm). | The C=S carbon is highly deshielded.[12] |

| IR Spectroscopy | Absence of the strong amide C=O stretch (~1660 cm⁻¹). Presence of characteristic thioamide bands, including the "G band" (C-S stretch) in the 600-800 cm⁻¹ region.[13] | The C=S stretch is weak and coupled with other vibrations, making it less diagnostic than the C=O stretch.[13] |

| UV-Vis Spectroscopy | n→π* transition at a longer wavelength (~300-400 nm) compared to the amide analog (~215 nm). | The energy gap for the n→π* transition is smaller in thioamides. |

Potential Applications in Drug Development

The structural and electronic differences between thioamides and amides provide a powerful strategy for lead optimization in drug discovery.

Bioisosteric Replacement

Replacing an amide with a thioamide can address common liabilities of peptide- or amide-based drug candidates, such as poor metabolic stability and low cell permeability.[1]

-

Enhanced Stability: The thioamide bond is generally more resistant to enzymatic hydrolysis by proteases.[1]

-

Improved Pharmacokinetics: Increased lipophilicity can enhance membrane permeability and bioavailability.[3]

-

Modulated Target Affinity: The altered geometry and hydrogen bonding capacity can lead to different or improved interactions with biological targets.[1]

Caption: The role of thioamide as a bioisostere for an amide lead compound.

Potential Mechanisms of Action

Based on the activities of other thioamide-containing molecules, N-(2-hydroxyethyl)benzenecarbothioamide could be investigated for several therapeutic applications:

-

Enzyme Inhibition: Many thioamides act as enzyme inhibitors. For example, the antithyroid drugs methimazole and propylthiouracil inhibit thyroid peroxidase, an essential enzyme for thyroid hormone synthesis.[14][15] The thioamide sulfur can coordinate to metal cofactors or participate in unique interactions within an enzyme's active site.

-

Antimicrobial/Antiviral Activity: The thioamide scaffold is present in several antimicrobial and antiviral agents.[1][2] Its mechanism can involve acting as a prodrug that is metabolically activated within the target pathogen.[2]

-

H₂S Donation: Some thioamides can act as slow-releasing hydrogen sulfide (H₂S) donors.[3] H₂S is an endogenous gasotransmitter with anti-inflammatory and cytoprotective properties.[3]

Workflow for Preclinical Evaluation

The investigation of a novel thioamide compound like N-(2-hydroxyethyl)benzenecarbothioamide in a drug discovery program would typically follow a structured preclinical workflow.

Caption: Preclinical workflow for a novel thioamide drug candidate.

Conclusion

N-(2-hydroxyethyl)benzenecarbothioamide serves as an exemplary model for the strategic application of the thioamide functional group in modern chemical and biological research. While not a commonplace reagent, its synthesis is straightforward using established thionation chemistry. The predictable influence of the thioamide moiety on the molecule's physicochemical properties—enhancing lipophilicity and altering hydrogen bonding capacity—makes it and its derivatives attractive candidates for drug discovery programs. By leveraging the principles of bioisosterism, researchers can rationally design molecules with improved stability, permeability, and novel biological activities. This guide provides the foundational knowledge and practical protocols necessary to synthesize, characterize, and explore the therapeutic potential of this promising chemical scaffold.

References

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wei, J., Li, Y., & Jiang, X. (2018). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications. Retrieved from [Link]

-

Pharmapproach. (2024, May 10). Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. Retrieved from [Link]

-

University of Minnesota. (n.d.). Thyroid Pharmacology and Physiology. Retrieved from [Link]

-

BrainKart. (2017, September 23). Thioamides. Retrieved from [Link]

-

Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Retrieved from [Link]

-

Mugesh, G. (2013). Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action. Accounts of Chemical Research. Retrieved from [Link]

- Mahan, J. E. (1947). Process for synthesis of thioamides. U.S. Patent No. 2,421,031. Washington, DC: U.S. Patent and Trademark Office.

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

Al-Hourani, B. J. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry & Chemical Technology. Retrieved from [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Retrieved from [Link]

- Bayer Corporation. (2003). Methods for preparation of thioamides. U.S. Patent No. 6,541,667. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (2025). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin. Retrieved from [Link]

-

Wikipedia. (n.d.). Antithyroid agent. Retrieved from [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Retrieved from [Link]

-

Al-Mughaid, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]

-

OUCI. (n.d.). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Retrieved from [Link]

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (2025). The Chemical Properties of Thioamides. Retrieved from [Link]

-

Zhang, J., et al. (2022). Transamidation of Thioamides with Nucleophilic Amines: Thioamide N–C(S) Activation by Ground-State-Destabilization. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Matiychuk, V., et al. (2025). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. Molbank. Retrieved from [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. Retrieved from [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. brainkart.com [brainkart.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. Medical Pharmacology: Thyroid Pharmacology and Physiology [pharmacology2000.com]

- 15. Antithyroid agent - Wikipedia [en.wikipedia.org]

Methodological & Application

N-(2-hydroxyethyl)benzenecarbothioamide synthesis protocol

An In-depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)benzenecarbothioamide

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of N-(2-hydroxyethyl)benzenecarbothioamide, a thioamide derivative of interest for researchers in organic synthesis and medicinal chemistry. Thioamides are crucial structural motifs and versatile intermediates in the synthesis of various sulfur-containing heterocyclic compounds.[1][2] The described synthetic pathway involves an initial N-acylation of 2-aminoethanol with benzoyl chloride to yield the stable amide intermediate, N-(2-hydroxyethyl)benzamide. This is followed by a selective thionation of the amide carbonyl using Lawesson's reagent to produce the target thioamide. This guide offers detailed, step-by-step experimental procedures, explains the chemical principles and rationale behind methodological choices, and includes necessary safety protocols and data presentation for reproducibility.

Overall Synthetic Strategy

The synthesis is performed in two distinct stages:

-

Amide Formation: A nucleophilic acyl substitution to form the C-N bond.

-

Thionation: Conversion of the amide carbonyl (C=O) to a thiocarbonyl (C=S).

Part 1: Synthesis of N-(2-hydroxyethyl)benzamide (Intermediate)

Principle and Rationale

The initial step is the formation of an amide bond via the reaction of 2-aminoethanol with benzoyl chloride. This is a classic example of a nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[3] The primary amine of 2-aminoethanol is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of benzoyl chloride.

Causality of Experimental Choices:

-

Reagents: Benzoyl chloride is used as an activated form of benzoic acid, making it highly reactive towards nucleophiles. 2-aminoethanol serves as the nucleophile, with its primary amine being more reactive than the hydroxyl group under these conditions.[3]

-

Base: A tertiary amine, such as triethylamine (Et₃N) or pyridine, is incorporated as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, which would otherwise protonate the unreacted 2-aminoethanol, rendering it non-nucleophilic and halting the reaction. The added base neutralizes the HCl, forming a salt (e.g., triethylammonium chloride) and allowing the reaction to proceed to completion.

-

Solvent: A dry, aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants but does not participate in the reaction. The use of a dry solvent is critical as benzoyl chloride can be hydrolyzed by water.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive amine and acid chloride.[4] It is then allowed to warm to ensure the reaction goes to completion.

Experimental Protocol: N-acylation

Materials:

-

2-Aminoethanol (Ethanolamine)

-

Benzoyl Chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add a solution of benzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(2-hydroxyethyl)benzamide, which can be purified by recrystallization or column chromatography if necessary.

Quantitative Data: N-(2-hydroxyethyl)benzamide Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 2-Aminoethanol | 61.08 | 10.0 | 1.0 | 0.61 g (0.60 mL) |

| Benzoyl Chloride | 140.57 | 10.5 | 1.05 | 1.48 g (1.22 mL) |

| Triethylamine | 101.19 | 11.0 | 1.1 | 1.11 g (1.52 mL) |

| Dichloromethane | - | - | - | 50 mL |

Part 2: Synthesis of N-(2-hydroxyethyl)benzenecarbothioamide

Principle and Rationale

The second stage of the synthesis is the thionation of the amide intermediate. This involves converting the carbonyl group (C=O) into a thiocarbonyl group (C=S). Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is the reagent of choice for this transformation due to its high efficiency, mild reaction conditions, and excellent yields for amide thionation.[5][6]

Causality of Experimental Choices:

-

Thionating Agent: Lawesson's reagent is preferred over other agents like phosphorus pentasulfide (P₄S₁₀) because it typically requires lower temperatures and results in cleaner reactions with fewer byproducts.[5] It is particularly effective for converting amides to thioamides.[7]

-

Mechanism: In solution, Lawesson's reagent is in equilibrium with a reactive dithiophosphine ylide monomer.[5][8] This monomer undergoes a [2+2] cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a very stable P=O bond, to yield the desired thioamide and a phosphine oxide byproduct.[8][9] This mechanism is analogous to that of the Wittig reaction.[5]

-

Solvent: Anhydrous, high-boiling point, non-polar solvents like toluene or xylene are commonly used, as the reaction often requires heating to proceed at a reasonable rate.[6][7] Anhydrous Tetrahydrofuran (THF) is also a viable option.

-

Stoichiometry: Approximately 0.5 equivalents of Lawesson's reagent are typically used, as the dimeric reagent contains two thionating centers.

Experimental Protocol: Thionation

Materials:

-

N-(2-hydroxyethyl)benzamide (from Part 1)

-

Lawesson's Reagent

-

Toluene, anhydrous

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve N-(2-hydroxyethyl)benzamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. The reaction should be conducted in a well-ventilated fume hood due to the malodorous nature of the reagent and byproducts.

-

Monitor the reaction progress by TLC until the starting amide is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude residue is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-(2-hydroxyethyl)benzenecarbothioamide.

Quantitative Data: Thionation Reaction

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass |

| N-(2-hydroxyethyl)benzamide | 165.19 | 10.0 | 1.0 | 1.65 g |

| Lawesson's Reagent | 404.47 | 5.0 | 0.5 | 2.02 g |

| Toluene | - | - | - | 50 mL |

Safety and Handling Precautions

-

Benzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

2-Aminoethanol: Corrosive. Causes skin and eye irritation.[10] Harmful if swallowed or in contact with skin.[11] Use in a well-ventilated area and wear appropriate PPE.

-

Triethylamine: Flammable liquid and vapor. Corrosive and toxic. Handle with care in a fume hood.

-

Lawesson's Reagent: Harmful if swallowed. Releases a strong, unpleasant stench. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen.[12] Toluene is flammable and can have neurological effects with prolonged exposure. Avoid inhalation and skin contact.

Diagrams and Visualizations

Experimental Workflow

Caption: Overall workflow for the two-step synthesis.

Mechanism of Thionation with Lawesson's Reagent

Caption: Simplified mechanism for amide thionation.

References

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from [Link]

-

Al-Hourani, B. J., Al-Awaudah, A. D., & Al-Masri, H. S. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank, 2020(2), M1128. [Link]

-

Guo, S., Li, Y., Fan, W., & Huang, D. (2020). An efficient self-coupling reaction of benzylamines has been developed for the synthesis of thioamides and amides by elemental sulfur. ResearchGate. Retrieved from [Link]

-

Capperucci, A., Degl'Innocenti, A., & Pollicino, S. (2005). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Thioamides – Knowledge and References. Retrieved from [Link]

-

Rauf, A., Sharma, S., & Gangal, S. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect, 6(42), 11463-11481. [Link]

-

ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]

-

Ríos-Gutiérrez, M., Notario, R., & Domingo, L. R. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7039-7049. [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Piras, L., et al. (2022). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]

-

Sciencelab.com. (2010). Material Safety Data Sheet Dichloromethane. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.

-

ChemSynthesis. (n.d.). 2-hydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

-

CONICET. (n.d.). New Chemoenzymatic Synthesis of (±)-N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(tetradecyloxy)-1-propanammonium Bromide (DMRIE). Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet - 2-Hydroxyethyl Acrylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Supporting Information for ... Synthesis of N-(2-hydroxyethyl)benzamide (8). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2'-hydroxyethyl) 5-benzoyl-indan-2-carboxamide. Retrieved from [Link]

-

Arkivoc. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from [Link]

-

ResearchGate. (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. Retrieved from [Link]

-

Reddit. (2022). Synthesis of 2-amino benzoyl chloride. Retrieved from [Link]

-

ResearchGate. (1998). Reaction order experiment for quinuclidinecatalyzed reaction of benzoyl chloride with butanol. Retrieved from [Link]

Sources

- 1. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. actylislab.com [actylislab.com]

Application Notes and Protocols for the Analytical Characterization of N-(2-hydroxyethyl)benzenecarbothioamide

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of N-(2-hydroxyethyl)benzenecarbothioamide, a thioamide derivative of significant interest in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies for identity, purity, and quantitative analysis. The application notes emphasize the rationale behind experimental choices, ensuring both technical accuracy and practical utility. Adherence to the principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH), is a core tenet of this guide, ensuring the generation of reliable and reproducible data.[1][2][3][4][5]

Introduction: The Analytical Imperative for N-(2-hydroxyethyl)benzenecarbothioamide

N-(2-hydroxyethyl)benzenecarbothioamide belongs to the thioamide class of compounds, which are characterized by the presence of a C=S group in place of the carbonyl oxygen of an amide.[6] This single-atom substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, conformational preferences, and reactivity.[6][7] These properties make thioamides valuable scaffolds in drug discovery.

Given the potential therapeutic applications, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of any potential drug candidate. This guide provides a multi-faceted analytical approach, employing chromatographic and spectroscopic techniques to build a comprehensive profile of N-(2-hydroxyethyl)benzenecarbothioamide. The methodologies are designed to be "self-validating" by incorporating principles of specificity, linearity, accuracy, and precision, aligning with global regulatory expectations.[1][2][3]

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C9H11NOS | Inferred from name |

| Molecular Weight | 181.26 g/mol | Calculated |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO) | General knowledge |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating N-(2-hydroxyethyl)benzenecarbothioamide from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like thioamides.[8][9] A reversed-phase method is proposed, leveraging the compound's expected moderate polarity.

Workflow for HPLC Method Development and Validation:

Caption: HPLC method development and validation workflow.

Protocol 3.1.1: HPLC Purity and Assay

-

Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar organic molecules.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water. The acid improves peak shape and ionization for potential mass spectrometry coupling.

-

B: Acetonitrile. A common organic modifier in reversed-phase chromatography.

-

-

Gradient Elution: A gradient is recommended to ensure the elution of potential impurities with a wide range of polarities.

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.

-

Column Temperature: 30 °C. To ensure reproducible retention times.

-

Detection Wavelength: Thioamides typically have a UV absorbance maximum around 265 nm.[6] A DAD can be used to scan for the optimal wavelength.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Validation Parameters (as per ICH Q2(R2) Guidelines)[1][2][3][4][5]:

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | The peak for N-(2-hydroxyethyl)benzenecarbothioamide should be well-resolved from any impurities or excipients. |

| Linearity | Prepare a series of at least five concentrations of a reference standard. | R² ≥ 0.999 |

| Accuracy | Perform recovery studies by spiking a known amount of reference standard into a placebo. | 98.0% - 102.0% recovery. |

| Precision | Repeatability (n=6 injections of the same sample) and intermediate precision (different day, different analyst). | RSD ≤ 2.0% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While thioamides can be analyzed by GC-MS, potential thermal degradation in the injection port should be considered.[10][11][12]

Protocol 3.2.1: GC-MS for Impurity Profiling

-

Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C. A lower temperature may be trialed to minimize degradation.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 3 minutes.

-

Ramp: 15 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MSD Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like methyl-tertiary-butyl ether (MTBE) or dichloromethane to a concentration of 1 mg/mL.[10]

Data Interpretation: The mass spectrum of the parent compound is expected to show the molecular ion peak (M+•) and characteristic fragmentation patterns. Fragmentation may involve cleavage of the ethyl-hydroxy group, the thioamide bond, and the aromatic ring.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques provide orthogonal information to confirm the identity and structure of N-(2-hydroxyethyl)benzenecarbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Logical Flow for NMR Structural Assignment:

Caption: NMR correlation spectroscopy workflow for structural confirmation.

Protocol 4.1.1: NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or chloroform-d (CDCl3). DMSO-d6 is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons (OH, NH).

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

Expected ¹H and ¹³C NMR Chemical Shifts:

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.8 | Multiplet | 5H |

| NH | 8.0 - 9.5 | Broad Singlet | 1H |

| CH2-N | 3.5 - 4.0 | Multiplet | 2H |

| CH2-O | 3.6 - 4.2 | Multiplet | 2H |

| OH | 4.5 - 5.5 | Triplet | 1H |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| C=S (Thioamide) | 200 - 210[6] |

| Aromatic-C | 125 - 140 |

| CH2-N | ~45 |

| CH2-O | ~60 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

Protocol 4.2.1: FT-IR Analysis

-

Instrumentation: An FT-IR spectrometer.

-

Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, a KBr pellet can be prepared.

-

Data Collection: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | Confirms the hydroxyl group. |

| N-H Stretch (Amide) | 3100 - 3500 | Confirms the thioamide N-H. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic ring C-H bonds. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl group C-H bonds. |

| C=S Stretch (Thioamide) | 1020 - 1250[6] | A key band for thioamide identification. |

| C-N Stretch | 1250 - 1350 | |

| C-O Stretch | 1000 - 1260 | Alcohol C-O bond. |

Summary and Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of N-(2-hydroxyethyl)benzenecarbothioamide. The integration of chromatographic and spectroscopic techniques ensures a high degree of confidence in the identity, purity, and strength of the compound. By grounding these protocols in the principles of method validation, researchers and drug development professionals can generate data that is scientifically sound, reliable, and suitable for regulatory scrutiny.

References

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.

- IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).

- ASM Journals. (2006, June 20). Metabolism of Thioamides by Ralstonia pickettii TA.

- ResearchGate. (n.d.). GC-MS analysis of thioacetamide degradation by R. pickettii TA resting....

- ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.

- National Institutes of Health. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation.

- ResearchGate. (2024, September 20). (PDF) Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms.

- National Institutes of Health. (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.

- Scientific Research Publishing. (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.

Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 3. intuitionlabs.ai [intuitionlabs.ai]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

Application Note: Comprehensive 1D and 2D NMR Analysis for the Structural Elucidation of N-(2-hydroxyethyl)benzenecarbothioamide

Abstract

This application note provides a detailed, research-grade guide for the complete structural characterization of N-(2-hydroxyethyl)benzenecarbothioamide using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation. This document outlines optimized protocols for sample preparation and data acquisition for 1H, 13C, DEPT-135, COSY, HSQC, and HMBC experiments. A step-by-step data analysis workflow is presented to demonstrate how the synergistic use of these techniques provides an unambiguous and self-validating assignment of all proton and carbon resonances, confirming the molecular structure with high confidence. This guide is intended for researchers and scientists in synthetic chemistry, medicinal chemistry, and drug development.

Introduction and Significance

N-(2-hydroxyethyl)benzenecarbothioamide is a molecule of interest due to the presence of the versatile thioamide functional group. Thioamides are isosteres of amides with unique chemical properties, including a lower oxidation potential and a higher rotational barrier around the C-N bond, making them valuable scaffolds in medicinal chemistry and materials science.[1] Accurate and unequivocal structural confirmation is the bedrock of any chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the non-destructive and detailed structural elucidation of organic molecules in solution.

This guide details a multi-faceted NMR approach, combining standard one-dimensional (1D) experiments with powerful two-dimensional (2D) correlation techniques to create a robust analytical workflow. By systematically building connectivity maps within the molecule, we can confidently assign every atom's position in the structure.

Molecular Structure and Atom Numbering

For clarity throughout this note, the atoms of N-(2-hydroxyethyl)benzenecarbothioamide are numbered as shown below. This standardized numbering will be used for all spectral assignments.

Caption: Overall experimental and analytical workflow.

Detailed Protocols

Protocol 1: NMR Sample Preparation

The quality of the final spectra is critically dependent on proper sample preparation. A homogeneous solution free of particulate matter is essential for achieving high-resolution data. [2]

-

Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the acidic protons of the hydroxyl (-OH) and thioamide (-NH) groups may undergo rapid exchange, leading to broad or absent signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with these protons, slowing their exchange rate and allowing for their observation and coupling. For this guide, we will proceed with DMSO-d₆.

-

Step-by-Step Procedure:

-

Weigh approximately 10-15 mg of N-(2-hydroxyethyl)benzenecarbothioamide directly into a clean, dry vial. This amount is sufficient for both ¹H and ¹³C experiments. [3] 2. Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆) to the vial. [2][4] 3. Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. [2] 4. Using a Pasteur pipette plugged with a small amount of cotton wool to act as a filter, transfer the clear solution into a standard 5 mm NMR tube. [4] 5. Ensure the sample height in the tube is approximately 4-5 cm (0.55-0.7 mL) to optimize performance within the spectrometer's receiver coil. [5] 6. Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

-

Protocol 2: Spectrometer Setup and Data Acquisition

The following experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

1D ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width covering -2 to 12 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 256-1024) are required. The spectral width should typically span 0 to 220 ppm.

-

DEPT-135: This experiment is crucial for differentiating carbon types. [6]It provides positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. [7][8]Quaternary carbons are not observed.

-

2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds (e.g., H-C-H or H-C-C-H). [9][10]It is essential for identifying connected proton spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). [11][12]It is the most reliable way to assign the protonated carbons in the ¹³C spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two to four bonds (²J_CH, ³J_CH, ⁴J_CH). [13][14]It is the key to connecting the different spin systems and identifying quaternary carbons.

Spectral Data and Interpretation

The following tables present expected chemical shifts based on literature data for similar thioamide structures and general NMR principles. [1][15][16] Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

|---|---|---|---|---|

| Hn (NH) | ~9.5 | Broad Singlet / Triplet | - | Exchangeable proton, deshielded by C=S and benzene ring. May show coupling to H8. |

| H2/H6 | ~7.6 | Doublet (or m) | ~7-8 | Aromatic protons ortho to the electron-withdrawing thioamide group. |

| H3/H5 | ~7.4 | Triplet (or m) | ~7-8 | Aromatic protons meta to the thioamide group. |

| H4 | ~7.5 | Triplet (or m) | ~7-8 | Aromatic proton para to the thioamide group. |

| Ho (OH) | ~4.9 | Triplet | ~5 | Exchangeable proton on the hydroxyl group, coupled to H9. |

| H8 (N-CH₂) | ~3.7 | Quartet (or dt) | ~6-7 | Methylene protons adjacent to the nitrogen. Coupled to both Hn and H9. |

| H9 (CH₂-O) | ~3.5 | Quartet (or dt) | ~6-7 | Methylene protons adjacent to the oxygen. Coupled to both H8 and Ho. |

Table 2: Expected ¹³C NMR & DEPT-135 Data (100 MHz, DMSO-d₆)

| Atom Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment Rationale |

|---|---|---|---|

| C7 (C=S) | ~200-205 | Absent | Thioamide carbonyl carbon, highly deshielded. [1] |

| C1 | ~140 | Absent | Aromatic quaternary carbon attached to the thioamide group. |

| C4 | ~131 | Positive (CH) | Para aromatic carbon. |

| C2/C6 | ~128 | Positive (CH) | Ortho aromatic carbons. |

| C3/C5 | ~127 | Positive (CH) | Meta aromatic carbons. |

| C9 | ~60 | Negative (CH₂) | Aliphatic carbon attached to the electronegative oxygen atom. |

| C8 | ~48 | Negative (CH₂) | Aliphatic carbon attached to the nitrogen atom. |

Systematic Interpretation Walkthrough

-

¹H NMR Analysis: The aromatic region (7.4-7.7 ppm) will show signals integrating to 5 protons, characteristic of a mono-substituted benzene ring. The downfield broad signal (~9.5 ppm) is typical for a thioamide N-H proton. Two signals in the aliphatic region (~3.5-3.8 ppm), each integrating to 2 protons, correspond to the two methylene groups (H8 and H9). A triplet around 4.9 ppm is characteristic of the hydroxyl proton (Ho), coupled to the adjacent methylene group (H9).

-

¹³C and DEPT-135 Analysis: The most downfield signal (~200 ppm) is the hallmark of the thioamide C=S carbon (C7);[1] it will be absent in the DEPT-135 spectrum, confirming it is quaternary. The DEPT-135 spectrum will show four positive signals (for the five CH carbons in the aromatic ring, with C2/C6 and C3/C5 being equivalent) and two negative signals, confirming the presence of two CH₂ groups (C8 and C9). [17][18]

-

COSY Correlation: This is the first step in piecing together the fragments.

-

Strong cross-peaks will be observed between adjacent aromatic protons (H2/H6 with H3/H5, and H3/H5 with H4), confirming the benzene spin system.

-

A crucial cross-peak will connect the H8 and H9 signals, establishing the N-CH₂-CH₂-O fragment.

-

Depending on the exchange rate, coupling may also be seen between Hn and H8, and between Ho and H9.

-

-

HSQC Correlation: This experiment definitively links the proton and carbon skeletons.

-

Each proton signal (except the exchangeable Hn and Ho) will show a cross-peak to its directly attached carbon. For example, the ¹H signal at ~3.7 ppm (H8) will correlate with the ¹³C signal at ~48 ppm (C8). This allows for the unambiguous assignment of all protonated carbons (C2-C6, C8, C9).

-

-

HMBC Correlation (The Final Piece): HMBC connects the fragments into the final molecule.

-

Key Correlation 1: The aromatic protons H2/H6 (~7.6 ppm) will show a three-bond correlation (³J) to the thioamide carbon C7 (~200 ppm). This firmly attaches the benzene ring to the thioamide group.

-

Key Correlation 2: The thioamide proton Hn (~9.5 ppm) will show correlations to C7 (²J), C8 (²J), and the aromatic carbon C1 (³J).

-

Key Correlation 3: The methylene protons H8 (~3.7 ppm) will show correlations to the thioamide carbon C7 (³J) and the other methylene carbon C9 (²J). This confirms the N-C8 bond and the C8-C9 bond.

-

Key Correlation 4: The methylene protons H9 (~3.5 ppm) will show correlations to C8 (²J), confirming the ethyl chain connectivity.

-

Caption: Visualization of key 2D NMR correlations.

Conclusion

References

-

Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

-

Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

-

University of Victoria, Chemistry. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

Western University, Department of Chemistry. (2013). NMR Sample Preparation. Retrieved from [Link]

-

University of Florida, Nuclear Magnetic Resonance Labs. (n.d.). SG Sample Prep. Retrieved from [Link]

-

Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research, 53(4), 977–993. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

-

Rae, I. D. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527-2530. Retrieved from [Link]

-

Fruwert, J., et al. (1981). Effect of the orientation of substituents on the chemical shifts of 13C. IV—13C NMR spectra of N,N‐diisopropylamides and ‐thioamides. Magnetic Resonance in Chemistry, 19(3), 133-137. Retrieved from [Link]

-

Azizi, K., et al. (2020). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ChemistrySelect, 5(32), 10034-10040. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Voss, J., & Buddensiek, D. (2018). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides. ResearchGate. Retrieved from [Link]

-

Rae, I. D. (1975). Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). 2D NMR Spectroscopy: COSY. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

-

CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

-

CEITEC. (n.d.). COSY (COrrelation Spectroscopy). Retrieved from [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

Columbia University, NMR Core Facility. (n.d.). COSY. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Principles and Applications of NMR Spectroscopy. (2016, August 23). HMBC and its utility [Video]. YouTube. Retrieved from [Link]

-

University of Ottawa, NMR Facility Blog. (2017). HMBC vs. H2BC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

-

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2-Hydroxy-ethyl)-thiobenzamide - [13C NMR]. Retrieved from [Link]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. web.uvic.ca [web.uvic.ca]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. nmr.ceitec.cz [nmr.ceitec.cz]

- 14. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 18. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Application Note: FT-IR Spectroscopic Analysis of N-(2-hydroxyethyl)benzenecarbothioamide

Affiliation: Advanced Molecular Spectroscopy Division, Gemini Labs

Abstract

This technical guide provides a comprehensive framework for the analysis of N-(2-hydroxyethyl)benzenecarbothioamide using Fourier-Transform Infrared (FT-IR) spectroscopy. N-(2-hydroxyethyl)benzenecarbothioamide is a molecule of interest in medicinal chemistry and materials science, incorporating a thioamide moiety, a hydroxyl group, and a phenyl ring.[1][2] Understanding its vibrational properties is crucial for structural elucidation, purity assessment, and studying intermolecular interactions. This document details the theoretical underpinnings of the FT-IR analysis of this compound, offers step-by-step protocols for sample preparation and spectral acquisition, and provides an in-depth guide to spectral interpretation, including predicted peak assignments for its key functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize FT-IR spectroscopy for the characterization of thioamide-containing compounds.

Introduction to N-(2-hydroxyethyl)benzenecarbothioamide and FT-IR Spectroscopy

N-(2-hydroxyethyl)benzenecarbothioamide belongs to the thioamide class of compounds, which are analogues of amides where the carbonyl oxygen is replaced by a sulfur atom.[3] This substitution imparts unique chemical and physical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a distinct spectroscopic signature.[1][2][4] The presence of a hydroxyl (-OH) group and a benzene ring further functionalizes the molecule, opening avenues for diverse applications.

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of a compound.[5][6] The method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending, rocking).[7] An FT-IR spectrum is a plot of infrared intensity versus wavenumber, creating a unique "molecular fingerprint" that is invaluable for both qualitative and quantitative analysis.[8][9]

This application note will focus on the practical aspects of obtaining and interpreting the FT-IR spectrum of N-(2-hydroxyethyl)benzenecarbothioamide, providing the necessary protocols and theoretical background to empower researchers in their analytical endeavors.

Synthesis Overview of N-(2-hydroxyethyl)benzenecarbothioamide

A common synthetic route to N-substituted thioamides involves the reaction of an isothiocyanate with a primary or secondary amine. For N-(2-hydroxyethyl)benzenecarbothioamide, a plausible synthesis involves the reaction of benzoyl isothiocyanate with 2-aminoethanol. Alternatively, direct thionation of the corresponding amide, N-(2-hydroxyethyl)benzamide, using a thionating agent like Lawesson's reagent can be employed.[3] A general representation of the synthesis from an isothiocyanate is depicted below.

Caption: Synthesis of N-(2-hydroxyethyl)benzenecarbothioamide.

Experimental Protocols: FT-IR Analysis

The quality of an FT-IR spectrum is highly dependent on proper sample preparation and instrument configuration.[10] This section provides detailed protocols for the analysis of N-(2-hydroxyethyl)benzenecarbothioamide, which is expected to be a solid at room temperature.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the sample and the desired analytical outcome. For a solid sample like N-(2-hydroxyethyl)benzenecarbothioamide, the KBr pellet method and Attenuated Total Reflectance (ATR) are two of the most common and effective techniques.[11]

Protocol 3.1.1: Potassium Bromide (KBr) Pellet Method

This transmission technique involves dispersing the sample in a dry, IR-transparent matrix.[10]

-

Materials:

-

N-(2-hydroxyethyl)benzenecarbothioamide (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

-

Procedure:

-

Gently grind the dried KBr in the agate mortar to a fine powder.

-

Add 1-2 mg of the sample to the KBr and mix thoroughly. Continue grinding until the mixture is homogeneous and has a fine, consistent particle size to minimize scattering of the IR beam.[12]

-

Transfer the mixture to the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Protocol 3.1.2: Attenuated Total Reflectance (ATR) Method

ATR is a popular technique due to its minimal sample preparation requirements.[10]

-

Materials:

-

N-(2-hydroxyethyl)benzenecarbothioamide (a small amount of powder)

-

ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the sample powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[11]

-

Acquire the FT-IR spectrum.

-

Instrumental Parameters and Data Acquisition

The following are general instrument settings suitable for the analysis. These may be optimized for the specific instrument in use.

-

Spectrometer: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel is a suitable function.

Data Acquisition Workflow:

Caption: FT-IR data acquisition and analysis workflow.

Spectral Interpretation of N-(2-hydroxyethyl)benzenecarbothioamide

The FT-IR spectrum of N-(2-hydroxyethyl)benzenecarbothioamide can be divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The interpretation relies on comparing the observed peaks with established group frequency charts and literature data for similar compounds.[13][14]

Key Functional Groups and Their Vibrational Modes

The primary functional groups to consider are:

-

Hydroxyl Group (-OH): The O-H stretching vibration is typically one of the most prominent features in the spectrum of an alcohol.[15]

-

Secondary Thioamide Group (-C(=S)NH-): This group gives rise to a complex set of bands due to the coupling of N-H, C-N, and C=S vibrations.[16][17]

-

Benzene Ring (C₆H₅-): Aromatic rings exhibit characteristic C-H and C=C stretching and bending vibrations.[18]

-

Aliphatic C-H Bonds (-CH₂-): These will show characteristic stretching and bending modes.

Caption: Key functional groups and their vibrational modes.

Predicted FT-IR Peak Assignments

The following table summarizes the expected vibrational frequencies for N-(2-hydroxyethyl)benzenecarbothioamide. The thioamide bands are complex and result from significant vibrational coupling.[16][19]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3400 - 3200 | Strong, Broad | O-H stretching | The broadness is due to intermolecular hydrogen bonding.[15][20] |

| ~3200 | Medium | N-H stretching | Characteristic of a secondary thioamide.[21] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching | Peaks above 3000 cm⁻¹ are indicative of sp² C-H bonds.[18] |

| 2960 - 2850 | Medium | Aliphatic C-H stretching | Asymmetric and symmetric stretches of the -CH₂- groups.[13] |

| 1600 - 1550 | Strong | Thioamide B band (Amide II analogue) | Primarily associated with C-N stretching coupled with N-H in-plane bending.[16] |

| 1500, 1450 | Medium to Weak | Aromatic C=C stretching | Characteristic skeletal vibrations of the benzene ring. |

| ~1400 | Medium | Thioamide C band | A complex vibration with contributions from C-N and N-H modes.[16] |

| ~1250 | Medium | Thioamide D band | Another coupled vibration of the thioamide group.[16] |

| 1120 - 1000 | Medium to Strong | C-O stretching | From the alcohol moiety.[18] |

| 800 - 700 | Medium to Strong | Thioamide G band | Often attributed to a significant C=S stretching character.[16] |

| 750 - 690 | Strong | Aromatic C-H out-of-plane bending | The exact position can indicate the substitution pattern of the benzene ring. |

Applications in Research and Development

The FT-IR analysis of N-(2-hydroxyethyl)benzenecarbothioamide is a valuable tool in several areas:

-

Structural Verification: Confirms the synthesis of the target molecule by identifying all the key functional groups.

-

Purity Assessment: The presence of unexpected peaks can indicate impurities, such as starting materials or by-products (e.g., a C=O stretch from the corresponding amide).

-

Hydrogen Bonding Studies: The position and shape of the O-H and N-H stretching bands provide insights into intermolecular and intramolecular hydrogen bonding, which is critical for understanding the compound's physical properties and biological activity.

-

Reaction Monitoring: FT-IR can be used to monitor the progress of the synthesis by observing the disappearance of reactant peaks and the appearance of product peaks.

-

Quality Control: In a pharmaceutical or industrial setting, FT-IR provides a rapid and reliable method for identity confirmation of raw materials and final products.[6][22]

Conclusion

FT-IR spectroscopy is an indispensable technique for the characterization of N-(2-hydroxyethyl)benzenecarbothioamide. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The provided spectral interpretation framework, based on the characteristic vibrational modes of the hydroxyl, thioamide, and phenyl groups, enables confident structural elucidation and purity analysis. This application note serves as a practical resource for scientists and professionals in drug development and chemical research, facilitating the effective use of FT-IR in their work with thioamide-containing molecules.

References

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Korohoda, M. J., & Biliński, S. (1984). Thioamide and Selenoamide Bands in IR Spectra. Annales Universitatis Mariae Curie-Sklodowska, Sectio D: Medicina, 39, 257-267. [Link]

-

IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

-

ResearchGate. (2015). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. Retrieved from [Link]

-

MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

ResearchGate. (1999). Characteristic vibrational frequencies in simple thioamides, their cations and metal complexes. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved from [Link]

-

ACS Publications. (2023). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters. [Link]

-

ResearchGate. (2013). Does anyone know a good and free online database of IR spectra?. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from [Link]

-

American Society for Microbiology. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology. [Link]

-

National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2'-hydroxyethyl) 5-benzoyl-indan-2-carboxamide. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Retrieved from [Link]

-

Essential FTIR. (n.d.). Spectral Library Search. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Unlocking the potential of the thioamide group in drug design and development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Retrieved from [Link]

-

Innovatech Labs. (2023). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved from [Link]

-

Scientific Research Publishing Inc. (2024). Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test. Retrieved from [Link]

-

MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

-

YouTube. (2015). Group theory and vibrational spectroscopy: Part-V (Classification of vibrational modes) (CHE). Retrieved from [Link]

-

ResearchGate. (2014). FT-IR spectra in the hydroxyl group stretching region. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

Reddit. (2020). What are the common protocols for reference materials for FTIR analysis of Raw materials in pharma, food, or nutritional supplements?. Retrieved from [Link]

-

YouTube. (2021). Determination of functional groups and identification of compounds by using IR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[benzyl(2-hydroxyethyl)carbamothioyl]benzamide. PubChem. Retrieved from [Link]

-

Arkivoc. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from [Link]

- Google Patents. (n.d.). 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.

-

National Center for Biotechnology Information. (n.d.). N,N-Bis(2-hydroxyethyl)benzamide. PubChem. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamide - Wikipedia [en.wikipedia.org]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rtilab.com [rtilab.com]

- 6. The Basics of FTIR Spectroscopy: An Industry Guide / Innovatech [innovatechlabs.com]

- 7. youtube.com [youtube.com]

- 8. essentialftir.com [essentialftir.com]

- 9. youtube.com [youtube.com]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scispace.com [scispace.com]

- 17. Thioamide and selenoamide bands in IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. www1.udel.edu [www1.udel.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. reddit.com [reddit.com]

Application Notes and Protocols for N-(2-hydroxyethyl)benzenecarbothioamide: A Case Study in the Medicinal Chemistry of Thioamides

Executive Summary

The thioamide functional group, a fascinating bioisostere of the ubiquitous amide bond, has garnered significant attention in medicinal chemistry for its unique physicochemical properties and broad therapeutic potential.[1] Thioamide-containing compounds are actively being explored as anticancer, antimicrobial, and antiviral agents.[2][3] This guide uses N-(2-hydroxyethyl)benzenecarbothioamide as a model compound to provide a comprehensive framework for its synthesis, characterization, and evaluation in two key therapeutic areas: oncology and infectious diseases. We present detailed, field-proven protocols for a three-component synthesis, in vitro cytotoxicity screening against cancer cell lines, apoptosis induction analysis, and determination of antimicrobial minimum inhibitory concentration (MIC). This document is designed to equip researchers with the scientific rationale and practical methodologies required to investigate novel thioamide derivatives in a drug discovery context.

Introduction: The Thioamide Scaffold in Drug Design